molecular formula C26H26N2O B3440931 1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE

1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE

Cat. No.: B3440931
M. Wt: 382.5 g/mol
InChI Key: VBANWOHCRNNRNF-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE typically involves the following steps:

    Formation of the Biphenylcarbonyl Intermediate: This step involves the reaction of biphenyl with a carbonylating agent under specific conditions to form the biphenylcarbonyl intermediate.

    Piperazine Derivatization: The biphenylcarbonyl intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BIPHENYLYLCARBONYL)-4-METHYLPIPERAZINE
  • 1-(4-BIPHENYLYLCARBONYL)-4-ETHYLPIPERAZINE
  • 1-(4-BIPHENYLYLCARBONYL)-4-PROPYLPIPERAZINE

Comparison

Compared to similar compounds, 1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE may exhibit unique properties such as higher biological activity, better stability, or different reactivity due to the presence of the propenyl group.

Properties

IUPAC Name

(4-phenylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c29-26(25-15-13-24(14-16-25)23-11-5-2-6-12-23)28-20-18-27(19-21-28)17-7-10-22-8-3-1-4-9-22/h1-16H,17-21H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBANWOHCRNNRNF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE

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